molecular formula C13H8Cl5NO B14216308 4,5-Dichloro-N-methyl-2-(2,4,5-trichlorophenoxy)aniline CAS No. 832734-06-2

4,5-Dichloro-N-methyl-2-(2,4,5-trichlorophenoxy)aniline

Cat. No.: B14216308
CAS No.: 832734-06-2
M. Wt: 371.5 g/mol
InChI Key: NFCCYTBZDSZIND-UHFFFAOYSA-N
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Description

4,5-Dichloro-N-methyl-2-(2,4,5-trichlorophenoxy)aniline is a chemical compound that belongs to the class of dichloroanilines. These compounds are characterized by an aniline ring substituted with chlorine atoms. The compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-N-methyl-2-(2,4,5-trichlorophenoxy)aniline typically involves multiple steps. One common method includes the nitration of aniline derivatives followed by reduction to form the corresponding amine. The amine is then subjected to chlorination under controlled conditions to introduce chlorine atoms at specific positions on the aniline ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-N-methyl-2-(2,4,5-trichlorophenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines and their derivatives, which can be further utilized in different applications .

Scientific Research Applications

4,5-Dichloro-N-methyl-2-(2,4,5-trichlorophenoxy)aniline has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of 4,5-Dichloro-N-methyl-2-(2,4,5-trichlorophenoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

4,5-Dichloro-N-methyl-2-(2,4,5-trichlorophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields .

Properties

CAS No.

832734-06-2

Molecular Formula

C13H8Cl5NO

Molecular Weight

371.5 g/mol

IUPAC Name

4,5-dichloro-N-methyl-2-(2,4,5-trichlorophenoxy)aniline

InChI

InChI=1S/C13H8Cl5NO/c1-19-11-3-7(15)9(17)5-13(11)20-12-4-8(16)6(14)2-10(12)18/h2-5,19H,1H3

InChI Key

NFCCYTBZDSZIND-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1OC2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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